molecular formula C8H15N3O2 B12353977 6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione

6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione

Cat. No.: B12353977
M. Wt: 185.22 g/mol
InChI Key: GUFGZDPHECKFHY-UHFFFAOYSA-N
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Description

6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione is an organic compound with the chemical formula C9H14N4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of non-hazardous coupling reagents and mild reaction conditions suggests that the synthesis can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted diazinane derivatives.

Scientific Research Applications

6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

6-amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H15N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h5-6H,3-4,9H2,1-2H3,(H,10,12,13)

InChI Key

GUFGZDPHECKFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(CC(=O)NC1=O)N

Origin of Product

United States

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